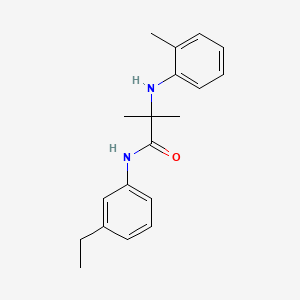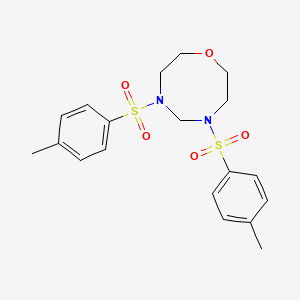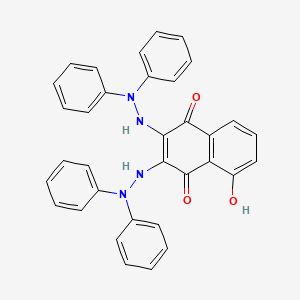
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with hydroxyl and diphenylhydrazinyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichloronaphthalene-1,4-dione with 2,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted naphthalene compounds.
Applications De Recherche Scientifique
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad range of biological activities, including antibacterial and antitumor properties.
Thiazolidines: Exhibiting diverse therapeutic and pharmaceutical activities.
Imidazole derivatives: Possessing a wide range of biological activities such as antitumor and antimicrobial effects.
Uniqueness
2,3-Bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione stands out due to its unique naphthalene core and the presence of both hydroxyl and diphenylhydrazinyl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
91662-85-0 |
|---|---|
Formule moléculaire |
C34H26N4O3 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
2,3-bis(2,2-diphenylhydrazinyl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C34H26N4O3/c39-29-23-13-22-28-30(29)34(41)32(36-38(26-18-9-3-10-19-26)27-20-11-4-12-21-27)31(33(28)40)35-37(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-23,35-36,39H |
Clé InChI |
KRMNLIUVMIITMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=O)C4=C(C3=O)C=CC=C4O)NN(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


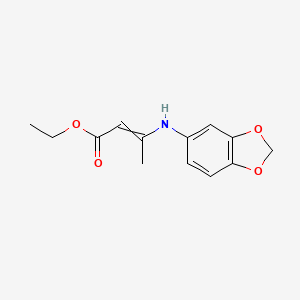

![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
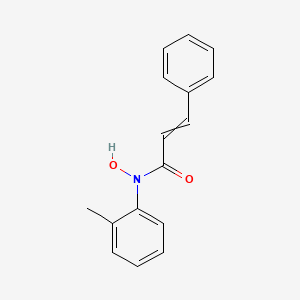
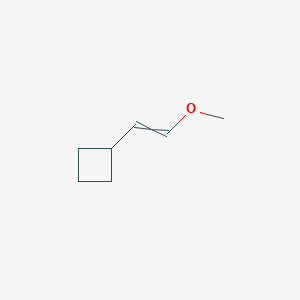
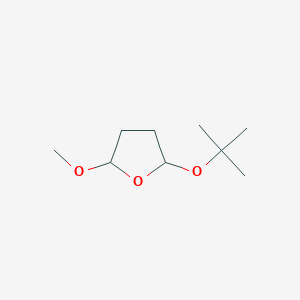
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
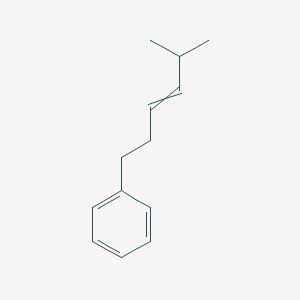

![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
